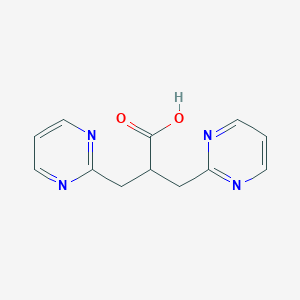

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

描述

属性

IUPAC Name |

3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(18)9(7-10-13-3-1-4-14-10)8-11-15-5-2-6-16-11/h1-6,9H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSGIVAJXIIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(CC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649718 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-76-4 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid (CAS 936643-76-4)

For research use only. Not for human or veterinary use.

This technical guide provides a summary of the available physicochemical characteristics of the compound with CAS number 936643-76-4, identified as 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid. This molecule is primarily categorized as a synthetic intermediate, suggesting its principal application lies in the synthesis of more complex pharmaceutical compounds.[1][2] Due to its role as an intermediate, extensive experimental data on its biological activity and specific physicochemical properties are not widely available in public literature. The information presented herein is a consolidation of data from various chemical supplier databases and computational models.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 936643-76-4 |

| IUPAC Name | 3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid[3] |

| Molecular Formula | C₁₂H₁₂N₄O₂[4] |

| Molecular Weight | 244.25 g/mol [5] |

| Canonical SMILES | C1=CN=C(N=C1)CC(CC2=NC=NC=C2)C(=O)O |

| InChI Key | MXSGIVAJXIIMDJ-UHFFFAOYSA-N[6] |

| Physical Description | Crystalline solid[2] |

Physicochemical Data

The following table summarizes the available physicochemical data for CAS 936643-76-4. It is important to note that much of this data is computationally predicted and has not been experimentally verified.

| Property | Value | Source |

| Melting Point | Not determined | [1] |

| Boiling Point | 430.6 °C at 760 mmHg (Predicted) | [3][6] |

| Density | 1.328 g/cm³ (Predicted) | [3] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| pKa | Not determined | |

| XLogP3 | 0.75260 (Predicted) | [3] |

| Polar Surface Area (PSA) | 88.86 Ų (Predicted) | [3] |

| Refractive Index | 1.606 (Predicted) | [3] |

| Flash Point | 214.2 °C (Predicted) | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available. As a synthetic intermediate, such protocols are typically proprietary to the manufacturing entity.

General laboratory procedures for handling this compound should follow standard safety data sheet (SDS) recommendations.[1] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be appropriate for identity and purity confirmation.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or mechanism of action of this compound. Consequently, no associated signaling pathways have been described. Its designation as a synthetic intermediate suggests it is a precursor molecule for the synthesis of biologically active compounds, but it is not intended for direct biological application itself.[1][2]

Logical Relationship Diagram

The following diagram illustrates the logical flow of information regarding CAS 936643-76-4, highlighting the prevalence of predicted data over experimentally determined values.

Caption: Logical workflow for CAS 936643-76-4 data.

Conclusion

This compound (CAS 936643-76-4) is a chemical intermediate for which a complete, experimentally verified physicochemical profile is not publicly available. The existing data is largely computational. Researchers and drug development professionals should consider this compound as a starting material for synthesis and would need to perform their own comprehensive analytical characterization to establish precise experimental values for its properties. The absence of biological data underscores its role as a building block rather than an active pharmaceutical ingredient.

References

A Technical Guide to the Structure Elucidation of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a hypothetical structure elucidation of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4). As of the writing of this document, detailed experimental data for the synthesis and spectroscopic analysis of this specific compound are not publicly available. Therefore, this guide is presented as a practical example of the methodologies that would be employed for such a task, based on established principles of organic chemistry and analytical techniques.

Introduction

This compound is a unique molecule featuring two pyrimidine rings linked to a propionic acid backbone. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core structure of many biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The precise substitution pattern of this compound suggests its potential as a scaffold in drug discovery, likely as a synthetic intermediate for more complex pharmaceutical agents.[3] This guide provides a comprehensive overview of the analytical and spectroscopic techniques that would be used to confirm its chemical structure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and designing analytical experiments.

| Property | Value | Source |

| CAS Number | 936643-76-4 | [3] |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [4] |

| Molecular Weight | 244.25 g/mol | [4] |

| Density | 1.328 g/cm³ | [4] |

| Boiling Point | 430.6 °C at 760 mmHg | [4] |

| Flash Point | 214.2 °C | [4] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

| UV λmax | 205, 249 nm | [3] |

Proposed Synthesis

A plausible synthetic route for this compound could involve a Michael addition of a pyrimidine-containing nucleophile to an acrylate, followed by another alkylation step. A generalized workflow is depicted below.

Structure Elucidation Workflow

The confirmation of the chemical structure would follow a logical workflow of spectroscopic and analytical techniques.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.7 | d | 4H | H-4', H-6' (pyrimidine rings) |

| ~7.3 | t | 2H | H-5' (pyrimidine rings) |

| ~3.5 | m | 1H | CH (propionic acid backbone) |

| ~3.2 | m | 4H | -CH₂- (pyrimidin-2-ylmethyl groups) |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~168 | C-2' (pyrimidine rings) |

| ~157 | C-4', C-6' (pyrimidine rings) |

| ~120 | C-5' (pyrimidine rings) |

| ~45 | CH (propionic acid backbone) |

| ~38 | -CH₂- (pyrimidin-2-ylmethyl groups) |

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| ESI-MS (+) | 245.1033 | [M+H]⁺ |

| ESI-MS (-) | 243.0877 | [M-H]⁻ |

| High-Resolution MS | C₁₂H₁₂N₄O₂ | Elemental Composition |

Experimental Protocols

-

Instrumentation: A Bruker Avance 500 MHz spectrometer or equivalent.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: A standard proton experiment is run with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm).

-

¹³C NMR: A proton-decoupled carbon experiment is performed with a 90° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024-4096) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities, confirming the assignment of all signals.

-

Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Analysis: The sample solution is infused into the ESI source in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution data is used to confirm the elemental composition by comparing the measured mass with the calculated exact mass.

-

Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹. The presence of characteristic absorption bands for the carboxylic acid O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and pyrimidine ring C=N and C=C stretching vibrations (~1600-1400 cm⁻¹) would be confirmed.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-known pharmacophore. Pyrimidine derivatives have been shown to interact with a multitude of biological targets.[1][2] For instance, they are known to act as kinase inhibitors, dihydrofolate reductase inhibitors, and modulators of various receptors.

Should this compound be investigated for biological activity, a potential workflow is outlined below.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not currently in the public domain, this guide provides a robust framework for how its structure would be unequivocally confirmed. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, supported by elemental analysis, would provide the necessary evidence to verify the proposed structure, paving the way for its potential use in pharmaceutical research and development.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells | MDPI [mdpi.com]

An In-depth Technical Guide to the Proposed Synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthesis pathway for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid. To the best of our knowledge, a documented synthesis for this specific compound is not publicly available. The proposed route is based on established and well-documented organic chemistry principles, specifically the malonic ester synthesis, and utilizes known transformations of pyrimidine-containing precursors.

Introduction

This compound is a novel compound with potential applications in pharmaceutical research and drug development. Its structure, featuring two pyrimidine moieties attached to a propionic acid backbone, suggests it may act as a scaffold for the development of bioactive molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. This guide provides a detailed, albeit theoretical, framework for the synthesis of this target molecule, intended to serve as a starting point for laboratory investigation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with the preparation of a key electrophile, 2-(chloromethyl)pyrimidine, followed by a double alkylation of diethyl malonate, and concluding with hydrolysis and decarboxylation.

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

The initial step involves the reduction of a commercially available pyrimidine-2-carboxylic acid ester to the corresponding alcohol.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The synthesized 2-(hydroxymethyl)pyrimidine is then converted to the more reactive 2-(chloromethyl)pyrimidine hydrochloride via a chlorination reaction.

Step 3: Double Alkylation of Diethyl Malonate

This key step utilizes the principles of malonic ester synthesis. Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes two successive alkylations with 2-(chloromethyl)pyrimidine.

Step 4: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the target compound, this compound.

Data Presentation

The following table summarizes the proposed reaction steps and estimated quantitative data. Please note that yields are theoretical and based on typical outcomes for analogous reactions.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |

| 1 | Reduction | Diethyl pyrimidine-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | 0 to rt | 2-4 | 85-95 |

| 2 | Chlorination | 2-(Hydroxymethyl)pyrimidine | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 to reflux | 1-3 | 80-90 |

| 3 | Double Alkylation | Diethyl malonate, 2-(Chloromethyl)pyrimidine | Sodium ethoxide (NaOEt) | Anhydrous Ethanol | rt to reflux | 12-24 | 60-70 |

| 4 | Hydrolysis & Decarboxylation | Diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate | NaOH (aq), then HCl (aq) | Ethanol/Water | Reflux | 4-8 | 75-85 |

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

-

To a stirred suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl pyrimidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

-

Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting solid residue is 2-(chloromethyl)pyrimidine hydrochloride, which can be triturated with a cold, dry, non-polar solvent (e.g., diethyl ether) and collected by filtration.

Step 3: Double Alkylation of Diethyl Malonate

-

Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition, add a solution of 2-(chloromethyl)pyrimidine hydrochloride (2.1 eq) in anhydrous ethanol dropwise. Note: The hydrochloride salt may need to be neutralized prior to or in situ during the reaction.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the formation of the dialkylated product by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate by column chromatography.

Step 4: Hydrolysis and Decarboxylation

-

Dissolve the purified diethyl 2,2-bis(pyrimidin-2-ylmethyl)malonate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4-8 hours until the ester hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to approximately pH 2-3 with concentrated hydrochloric acid at 0 °C.

-

The intermediate dicarboxylic acid may precipitate and can be collected by filtration or the mixture can be heated to induce decarboxylation.

-

Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation, monitoring the evolution of carbon dioxide.

-

Cool the solution to room temperature. The product, this compound, may precipitate upon cooling or after adjusting the pH.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: Experimental workflow for the double alkylation of diethyl malonate.

An In-depth Technical Guide on the Speculated Mechanism of Action for CAS 936643-76-4 (GSK2334470)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK2334470 (CAS 936643-76-4) is a potent and highly selective, small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] As a master regulator within the AGC family of serine/threonine kinases, PDK1 is a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, a key driver in many human cancers.[3][4][5][6] GSK2334470 exerts its therapeutic potential by directly inhibiting the catalytic activity of PDK1, thereby blocking the activation of crucial downstream pro-survival kinases such as Akt, S6K, SGK, and RSK.[1][3] Its remarkable selectivity minimizes off-target effects, establishing GSK2334470 as an invaluable chemical probe for elucidating PDK1 function and as a potential therapeutic agent for cancers reliant on the PI3K/AKT pathway.[3][5]

Core Mechanism of Action: Direct and Selective PDK1 Inhibition

The primary mechanism of action for GSK2334470 is the direct inhibition of the PDK1 enzyme. The molecule binds to the ATP-binding pocket within the kinase domain of PDK1, preventing the phosphorylation and subsequent activation of its downstream protein substrates.[3]

A defining characteristic of GSK2334470 is its exceptional selectivity. Extensive kinase profiling has demonstrated that it potently inhibits PDK1 with an in vitro half-maximal inhibitory concentration (IC₅₀) of approximately 10 nM.[1][4][7][8] Notably, at concentrations 500-fold higher, it does not significantly suppress the activity of 93 other protein kinases, including 13 closely related AGC-family kinases, underscoring its specificity.[1][3][4][8]

Quantitative Data on Inhibitory Potency

The efficacy of GSK2334470 has been quantified across biochemical assays, various cancer cell lines, and in vivo models.

Table 1: Biochemical and Cellular Inhibitory Potency of GSK2334470

| Target/Assay | Metric | Value | Cell Line / Condition | Reference |

| PDK1 Kinase | IC₅₀ | ~10 nM | Cell-Free Assay | [1][2][4][7][8] |

| Akt (Thr308 Phos.) | IC₅₀ | 113 nM | PC-3 | [9] |

| RSK (Ser221 Phos.) | IC₅₀ | 293 nM | PC-3 | [9] |

| Akt (Ser473 Phos.) | IC₅₀ | >30,000 nM | PC-3 | [9] |

Table 2: Cytotoxic Activity (IC₅₀) of GSK2334470 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| ARP-1 | Multiple Myeloma | 3.98 | [2][5] |

| ARP-1 | Multiple Myeloma | 2.21 | [10] |

| MM.1R | Multiple Myeloma | 4.89 | [2][5] |

| RPMI 8226 | Multiple Myeloma | 8.4 | [2][5] |

| RPMI 8226 | Multiple Myeloma | 5.04 | [10] |

| OPM-2 | Multiple Myeloma | 10.56 | [2][5] |

| 786-O | Renal Cell Carcinoma | 5.075 | [6] |

| A498 | Renal Cell Carcinoma | 7.991 | [6] |

| HK-2 | Normal Renal Cells | 21.05 | [6] |

Table 3: In Vivo Target Modulation of GSK2334470

| Xenograft Model | Dose | Target | Inhibition | Time Point | Reference |

| OCI-AML2 | 100 mg/kg, i.p. | pAkt (Thr308) | 58% | 3 hours | [9] |

| OCI-AML2 | 100 mg/kg, i.p. | pAkt (Thr308) | 29% | 6 hours | [9] |

| OCI-AML2 | 100 mg/kg, i.p. | pRSK (Ser221) | 57% | 3 hours | [9] |

| OCI-AML2 | 100 mg/kg, i.p. | pRSK (Ser221) | 71% | 6 hours | [9] |

Impact on Downstream Signaling Pathways

By inhibiting PDK1, GSK2334470 disrupts the PI3K/AKT/mTOR signaling cascade, which is fundamental to cell growth, proliferation, and survival.[2][5] Upon activation by growth factors, PI3K converts PIP2 to PIP3, which recruits both PDK1 and Akt to the plasma membrane.[3][5] PDK1 then phosphorylates the T-loop residue of Akt at Threonine 308 (Thr308), a critical activation step.[2][5] GSK2334470 directly blocks this event.[2]

The inhibitor effectively ablates the T-loop phosphorylation and activation of several key PDK1 substrates, including Akt, SGK, S6K1, and RSK2.[1][8] Interestingly, GSK2334470 is more effective at inhibiting PDK1 substrates that are activated in the cytosol (like SGK and S6K) compared to those activated at the plasma membrane (like Akt).[1][8] This is particularly true in cellular contexts with strong PI3K pathway activation.[1][8]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the mechanism of action of kinase inhibitors. Below are representative protocols for key assays.

Protocol: Western Blotting for Phospho-protein Analysis

This method is used to confirm the inhibition of PDK1 downstream targets by assessing their phosphorylation status.

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293, U87, or relevant cancer cell lines) and grow to 70-80% confluency. Serum-starve cells overnight if studying growth factor-induced signaling. Treat cells with varying concentrations of GSK2334470 or DMSO (vehicle control) for the desired duration (e.g., 1-12 hours). Stimulate with an agonist like IGF-1 or serum for 15-30 minutes, if applicable.

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-S6K) overnight at 4°C with gentle agitation.

-

Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.

Protocol: In Vitro Kinase Assay (Radiometric)

This protocol determines the direct inhibitory effect of GSK2334470 on PDK1 catalytic activity.

-

Reaction Setup: Prepare a reaction mixture in a microfuge tube or 96-well plate containing kinase buffer, purified active PDK1 enzyme, and a specific peptide substrate (e.g., PDKtide).[7]

-

Inhibitor Addition: Add varying concentrations of GSK2334470 (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Quantification: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Analysis: Measure the incorporated radioactivity on the filter membrane using a scintillation counter. Calculate the percent inhibition for each GSK2334470 concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

GSK2334470 (CAS 936643-76-4) is a well-characterized, potent, and highly selective inhibitor of the master kinase PDK1. Its mechanism of action is centered on the direct inhibition of PDK1's catalytic activity, leading to a downstream blockade of the pro-survival PI3K/AKT/mTOR signaling pathway. The extensive quantitative data and established experimental protocols make it an essential tool for researchers investigating the complexities of AGC kinase signaling and for professionals in drug development exploring novel therapeutic strategies for malignancies driven by this pathway.

References

- 1. portlandpress.com [portlandpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid and its analogs, a class of compounds with significant potential in drug discovery. The core structure, featuring a bis(pyrimidin-2-yl)methyl moiety linked to a propionic acid backbone, presents a unique scaffold for the design of therapeutic agents. This document details the synthesis of related pyrimidine derivatives, explores their potential biological activities with a focus on prolyl oligopeptidase (POP) inhibition and anticancer effects, and provides detailed experimental protocols for relevant biological assays. Quantitative data from the literature on related compounds are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of molecules.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (cytosine, thymine, and uracil) and are found in various vitamins and cofactors. In medicinal chemistry, the pyrimidine scaffold is a "privileged structure," frequently incorporated into the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

The specific compound, this compound, and its analogs are of particular interest due to their structural similarity to known enzyme inhibitors and biologically active molecules. The presence of two pyrimidine rings and a carboxylic acid group suggests potential interactions with various enzymes and receptors. This guide aims to consolidate the available scientific information on these compounds and provide a framework for their further investigation and development.

Synthesis of Pyrimidine-Containing Propionic Acid Derivatives

General Synthetic Strategy

The synthesis of pyrimidine-containing propionic acid derivatives often involves the reaction of a pyrimidine-containing starting material with a suitable three-carbon building block. One potential route could involve the alkylation of a pyrimidine derivative. For instance, the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid involves the N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification of the ester.[5]

A plausible synthetic workflow for the title compound and its analogs is depicted below:

Example Experimental Protocol: Synthesis of 3-(pyridin-2-ylamino)propanoic acid

This protocol, adapted from the synthesis of a related amino acid derivative, illustrates a potential method for introducing a propionic acid moiety.[6]

Materials:

-

Pyridin-2-amine

-

Butyl prop-2-enoate

-

Acetic acid (AcOH)

-

Potassium hydroxide (KOH)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).[6]

-

Stir the resulting solution overnight at 70 °C.[6]

-

Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL).[6]

-

Stir the solution overnight at 25 °C.[6]

-

Concentrate the mixture under vacuum.[6]

-

Wash the resulting mixture with dichloromethane (200 mL x 6).[6]

-

Filter the solids. The filtrate is then concentrated to yield the product.[6]

Biological Activity and Potential Mechanisms of Action

While direct biological data for this compound is scarce, the structural motifs present in the molecule suggest several potential mechanisms of action, primarily as an enzyme inhibitor.

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and peptide hormones. Dysregulation of POP activity has been implicated in various neurological and psychiatric disorders.[7] Several pyrimidine-containing compounds have been identified as inhibitors of POP.[8] The bis(pyrimidin-2-yl)methyl scaffold of the title compound could potentially mimic the substrate of POP and interact with its active site.

The proposed mechanism of POP inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrates. This can lead to the modulation of various signaling pathways.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents.[1][2][3][4][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA synthesis, cell cycle regulation, and signal transduction. For example, 5-fluorouracil, a pyrimidine analog, is a widely used chemotherapeutic agent that inhibits thymidylate synthase.

The structural features of this compound and its analogs make them candidates for investigation as anticancer agents. They could potentially inhibit protein kinases, which are often dysregulated in cancer.[2]

Quantitative Data

While no specific quantitative data for this compound was found, the following tables summarize the biological activity of related pyrimidine derivatives and POP inhibitors from the literature.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine derivative 1 | LoVo (colon adenocarcinoma) | Not specified | [1] |

| Pyrimidine derivative 1 | LoVo/DX (resistant colon adenocarcinoma) | Not specified | [1] |

| Pyrimidine derivative 1 | MCF-7 (breast cancer) | Not specified | [1] |

| Pyrimidine derivative 1 | A549 (lung cancer) | Not specified | [1] |

| Pyrimidine derivative 1 | HeLa (cervical cancer) | Not specified | [1] |

| Pyrimidine derivative 1 | CCRF-CEM (leukemic lymphoblasts) | Not specified | [1] |

| Pyrimidine derivative 1 | THP-1 (human monocytic) | Not specified | [1] |

| Pyrimidine derivative 2d | A549 (lung cancer) | Strong cytotoxicity at 50 µM | [10] |

| 4,6-diaryl-2-pyrimidinamine III-3A | MCF-7 (breast cancer) | Significant inhibition | [11] |

Table 2: Inhibitory Activity of Selected Prolyl Oligopeptidase (POP) Inhibitors

| Inhibitor | IC50 (µM) | Reference |

| Benzimidazole derivative | 3.61 ± 0.15 to 43.72 ± 1.18 | [8] |

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against POP.[7][12]

Materials:

-

Purified or recombinant prolyl oligopeptidase

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

-

96-well black microplate

-

Fluorometric microplate reader

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the test compounds in Assay Buffer.

-

Prepare a solution of the POP enzyme in Assay Buffer.

-

Prepare a solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

Initiate Reaction and Measure Fluorescence:

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[13]

-

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Based on the available literature for related compounds, these molecules are likely to exhibit interesting biological activities, with prolyl oligopeptidase inhibition and anticancer effects being the most probable mechanisms of action.

Future research in this area should focus on:

-

Synthesis: Development of a robust and efficient synthetic route for the title compound and a library of its analogs.

-

Biological Screening: Comprehensive in vitro screening of the synthesized compounds against a panel of cancer cell lines and key enzymes, including prolyl oligopeptidase.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the analogs and their biological activity to guide the design of more potent and selective compounds.

-

In Vivo Studies: Evaluation of the most promising lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing class of pyrimidine derivatives. The insights and protocols presented herein are intended to accelerate the discovery and development of new medicines based on the this compound core.

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Analysis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a representative spectroscopic and analytical profile of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS 936643-76-4), a key synthetic intermediate in pharmaceutical development. Due to the limited availability of public domain spectral data for this specific compound, this document presents a set of hypothetical, yet chemically reasonable, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These data are compiled based on the analysis of analogous chemical structures containing pyrimidine and propionic acid moieties. Detailed experimental protocols for acquiring such data are also provided, alongside logical diagrams illustrating the analytical workflow, to guide researchers in the characterization of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: 3-(Pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid

-

CAS Number: 936643-76-4

-

Molecular Formula: C₁₂H₁₂N₄O₂

-

Molecular Weight: 244.25 g/mol

-

Appearance: Presumed to be a solid at room temperature.

-

Solubility: Soluble in organic solvents such as DMSO and methanol.

Hypothetical Spectral Data

The following tables summarize the expected NMR and MS spectral data for this compound. These values are predicted based on the analysis of similar compounds and established principles of spectroscopic interpretation.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (broad s) | Singlet | 1H | -COOH |

| 8.80 | Doublet | 4H | H-4', H-6', H-4'', H-6'' (pyrimidine) |

| 7.45 | Triplet | 2H | H-5', H-5'' (pyrimidine) |

| 3.80 | Quintet | 1H | CH (propionic acid backbone) |

| 3.40 | Doublet | 4H | -CH₂- (methylene groups) |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O (carboxylic acid) |

| 168.0 | C-2', C-2'' (pyrimidine) |

| 158.0 | C-4', C-6', C-4'', C-6'' (pyrimidine) |

| 120.0 | C-5', C-5'' (pyrimidine) |

| 45.0 | CH (propionic acid backbone) |

| 38.0 | -CH₂- (methylene groups) |

Table 3: Hypothetical Mass Spectrometry (ESI-MS) Data

| m/z (amu) | Ion Type |

| 245.1033 | [M+H]⁺ |

| 267.0852 | [M+Na]⁺ |

| 227.0928 | [M-OH]⁺ |

| 199.0978 | [M-COOH]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of the compound would be dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 500 MHz spectrometer. The chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)

A stock solution of the compound would be prepared by dissolving approximately 1 mg in 1 mL of a suitable solvent like methanol. This solution would then be further diluted to a final concentration of approximately 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample would be introduced into the ESI-MS instrument via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer would be operated in positive ion mode, and data would be collected over a mass range of m/z 50-500.

Diagrams

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Logical relationships between the chemical structure and its expected NMR signals.

Caption: A simplified, hypothetical fragmentation pathway for the subject compound in ESI-MS.

Commercial Availability and Technical Profile of CAS 936643-76-4

For Researchers, Scientists, and Drug Development Professionals

The compound with CAS number 936643-76-4, chemically identified as 3-(pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid, is a commercially available synthetic intermediate primarily utilized in pharmaceutical research and development. This technical guide provides a consolidated overview of its commercial suppliers and available technical data.

Commercial Suppliers

A number of chemical suppliers list CAS 936643-76-4 in their catalogs. These companies range from manufacturers to distributors, offering the compound in various quantities for research purposes. The following table summarizes the key suppliers and their available data.

| Supplier | Product Name | Purity | Notes |

| Conier Chem&Pharma Limited | 3-(pyrimidin-2-yl)-2-((pyrimidin-2-yl)methyl)propanoic acid | Not Specified | Listed as a trader on Echemi.[1] |

| Cayman Chemical | 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid | ≥98% | For research use only. Provides a Safety Data Sheet (SDS). |

| BLD Pharm | 3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid | Not Specified | Listed in their product catalog.[2] |

| Biomol | This compound | >98% | Sourced from Cayman Chemical. |

| XiXisys | - | Not Specified | Provides a GHS Safety Data Sheet in Chinese.[3] |

Technical Data

The primary application of CAS 936643-76-4 is as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1][4]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| Appearance | Crystalline solid |

Solubility:

| Solvent | Solubility |

| DMF | ~20 mg/mL |

| DMSO | ~20 mg/mL |

| Ethanol | ~5 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

Experimental Information

Despite a comprehensive search of scientific literature and supplier documentation, detailed experimental protocols for the application of CAS 936643-76-4 are not publicly available. Its designation as a "synthetic intermediate" suggests that its primary use is in the early stages of drug discovery and development, with specific protocols being proprietary to the end-users.

Signaling Pathways

There is currently no publicly available information linking CAS 936643-76-4 to any specific biological signaling pathways. Its role appears to be confined to that of a chemical precursor, and as such, it is not expected to have direct biological activity that would warrant signaling pathway studies.

For researchers interested in utilizing this compound, it is recommended to consult the safety data sheets provided by the suppliers and to develop experimental procedures based on the specific synthetic route being undertaken.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of the information gathered on CAS 936643-76-4.

Caption: Logical flow of information for CAS 936643-76-4.

References

In-depth Technical Guide: 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available technical data for 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, a synthetic intermediate with potential applications in pharmaceutical development. Due to the limited publicly available research on this specific compound, this guide focuses on summarizing its known chemical and safety information. At present, detailed experimental protocols, extensive biological activity data, and established signaling pathways involving this molecule have not been disclosed in the scientific literature.

Chemical and Physical Properties

This compound is classified as a synthetic intermediate, suggesting its primary use is in the synthesis of more complex active pharmaceutical ingredients.[1][2][3] Its core structure consists of a propionic acid backbone substituted with two pyrimidin-2-ylmethyl groups.

Table 1: Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 936643-76-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [4] |

| Molecular Weight | 244.25 g/mol | [4] |

| Appearance | Not specified | - |

| Solubility | Not determined | [1] |

| Melting Point | Not determined | [1] |

| Boiling Point | Not determined | [1] |

| Flash Point | Not applicable | [1] |

| pKa | Not determined | - |

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety precautions should always be observed when handling this or any chemical.

Hazard Identification

The substance is not classified, and no hazard pictograms, signal words, or hazard statements are required.[1]

-

NFPA Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]

-

HMIS-Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]

First-Aid Measures

-

Inhalation: Move the person to fresh air. Consult a doctor in case of complaints.[1]

-

Skin Contact: Generally, the product does not cause skin irritation.[1]

-

Eye Contact: Rinse opened eye for several minutes under running water.[1]

-

Ingestion: If symptoms persist, consult a doctor.[1]

Personal Protective Equipment (PPE)

The usual precautionary measures for handling chemicals should be followed.[1] This typically includes:

-

Safety glasses with side-shields

-

Impermeable gloves (e.g., nitrile rubber)

-

Laboratory coat

-

Use in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory equipment.

Storage and Stability

-

Storage: Store in accordance with the information listed on the product insert.[1] No special requirements for storerooms or receptacles are noted.[1]

-

Stability: The product is stable under recommended storage conditions. No decomposition is expected if used according to specifications.[1]

-

Incompatibilities: No specific incompatible materials have been identified.[1]

-

Hazardous Decomposition Products: No dangerous decomposition products are known.[1]

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or use of this compound. It is often described as a synthetic intermediate, indicating its role in multi-step synthetic pathways that are likely proprietary or not yet published.[2][3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While pyrimidine-containing compounds are known to exhibit a wide range of biological activities, the specific effects of this molecule have not been characterized in the literature.

Logical Workflow for Handling and Preliminary Assessment

For researchers encountering this compound, a logical workflow for initial handling and assessment in the absence of detailed literature is proposed below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for the Dissolution of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid (CAS Number: 936643-76-4), a synthetic intermediate often utilized in pharmaceutical synthesis.[1][2] The information presented is intended to guide researchers in preparing solutions for a variety of experimental applications.

Compound Information:

-

Appearance: Typically a solid.

General Solubility Characteristics:

The solubility of pyrimidine derivatives is influenced by factors such as temperature, the polarity of the solvent, and the nature of their functional groups.[4][5] For this compound, the presence of the carboxylic acid group and the pyrimidine rings makes its solubility amenable to both organic solvents and aqueous buffers.[6][7] Generally, solubility in organic solvents increases with temperature.[4][5][8]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Concentration | Molar Equivalent (approx.) |

| Dimethylformamide (DMF) | 20 mg/mL | 81.86 mM |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | 81.86 mM |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | 40.93 mM |

| Ethanol | 5 mg/mL | 20.47 mM |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Below are detailed protocols for dissolving this compound in various solvents.

Protocol 1: Dissolution in Organic Solvents (DMF or DMSO)

This protocol is suitable for preparing high-concentration stock solutions for use in chemical synthesis or in vitro assays where the solvent is tolerated.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated pipettes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Weigh the desired amount of this compound in a suitable vial.

-

Add the appropriate volume of DMF or DMSO to achieve the desired concentration (up to 20 mg/mL).[1]

-

Cap the vial securely.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution if necessary.[5]

-

Store the stock solution as recommended for the specific experimental application, typically at -20°C for long-term storage.

Protocol 2: Dissolution in Aqueous Buffer (PBS, pH 7.2)

This protocol is designed for preparing solutions for biological assays and cell culture experiments where organic solvents may be cytotoxic. The carboxylic acid moiety allows for dissolution in a buffered aqueous solution at a neutral pH.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Vortex mixer or sonicator

-

pH meter (optional, for verification)

-

Calibrated pipettes

-

Appropriate PPE

Procedure:

-

Weigh the desired amount of this compound.

-

Add the required volume of PBS (pH 7.2) to reach a concentration of up to 10 mg/mL.[1]

-

Vortex the mixture vigorously. Sonication in a water bath for 5-10 minutes may be necessary to fully dissolve the compound.

-

Visually inspect the solution to ensure no particulate matter remains.

-

If necessary, sterile-filter the solution through a 0.22 µm filter for cell-based applications.

-

Use the solution immediately or store at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Protocol 3: Dissolution in Ethanol

This protocol is an alternative for applications where a less polar organic solvent than DMF or DMSO is preferred. Note the lower solubility in ethanol.

Materials:

-

This compound

-

Pure Ethanol (e.g., ≥95%)

-

Vortex mixer

-

Calibrated pipettes

-

Appropriate PPE

Procedure:

-

Weigh the necessary amount of the compound.

-

Add the corresponding volume of ethanol to achieve a concentration no greater than 5 mg/mL.[1]

-

Vortex the solution until the solid is fully dissolved. Gentle warming may facilitate this process.[5]

-

Store the resulting solution appropriately for your experiment, typically at -20°C.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for selecting a suitable solvent and dissolution protocol based on the intended application.

Caption: Decision workflow for solvent selection.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic Acid (CAS 936643-76-4) in Pharmaceutical Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern drug discovery, the strategic use of specialized synthetic intermediates is paramount to the efficient construction of complex bioactive molecules. Among these, 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, identified by CAS number 936643-76-4, has emerged as a valuable building block for pharmaceutical research and development. This application note provides a detailed overview of its properties, potential applications, and generalized synthetic protocols relevant to medicinal chemistry.

Compound Profile

This compound is a carboxylic acid derivative featuring two pyrimidine rings. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, highlighting the potential of this intermediate in the synthesis of novel drug candidates.

| Property | Value |

| CAS Number | 936643-76-4 |

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| Appearance | Solid |

| General Application | Synthetic intermediate for pharmaceutical synthesis.[1] |

Significance in Drug Discovery: The Pyrimidine Core

The pyrimidine nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and investigational compounds. Its presence is associated with a diverse range of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The dual pyrimidine moieties in CAS 936643-76-4 offer multiple sites for chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles of target molecules.

Conceptual Synthetic Application: A General Protocol

While specific, detailed examples of the use of CAS 936643-76-4 in the synthesis of named drug candidates are not prominently available in public-domain research literature, its chemical structure lends itself to standard synthetic transformations common in drug discovery. The carboxylic acid functionality serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Herein, we provide a generalized protocol for the coupling of this compound with a hypothetical primary amine, a common step in the elaboration of a drug-like molecule.

Objective: To synthesize an N-aryl amide derivative from CAS 936643-76-4.

Materials:

-

This compound (CAS 936643-76-4)

-

Aryl amine (e.g., Aniline)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected aryl amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

This protocol represents a standard approach to utilizing the carboxylic acid moiety of CAS 936643-76-4. The resulting amide can be a final drug candidate or a further intermediate for subsequent chemical modifications.

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis and purification of an amide derivative using CAS 936643-76-4.

Caption: Generalized workflow for amide synthesis.

Potential Signaling Pathway Engagement

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that derivatives of CAS 936643-76-4 could be designed to target various protein kinases involved in cellular signaling pathways implicated in diseases such as cancer. For instance, modification of the pyrimidine rings and the amide substituent could lead to compounds that inhibit kinases in the MAPK/ERK or PI3K/Akt signaling pathways.

References

Application Notes and Protocols: Synthesis of Novel AXL Kinase Inhibitors from a 3-Pyrimidin-2-yl-propionic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit hypothetical, protocol for the synthesis of novel kinase inhibitors targeting the AXL receptor tyrosine kinase, starting from the novel scaffold 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propionic acid. The dysregulation of AXL signaling is implicated in numerous cancers, promoting tumor growth, metastasis, and drug resistance, making it a critical target for therapeutic intervention. This document outlines a potential synthetic route, detailed experimental procedures, and methods for biological evaluation. All quantitative data are summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction to AXL Kinase Inhibition

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family.[1] Overexpression and aberrant activation of AXL are correlated with poor prognosis in various malignancies, including pancreatic, breast, and lung cancer.[1][2] AXL signaling is activated by its ligand, growth arrest-specific 6 (GAS6), leading to the downstream activation of pathways such as PI3K/AKT and MAPK, which are crucial for cell survival, proliferation, and migration.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the AXL kinase domain is a promising strategy in oncology drug discovery.[3] Pyrimidine-based scaffolds have shown significant promise as potent and selective kinase inhibitors.[1][4] This protocol details a plausible synthetic pathway to generate a novel class of AXL inhibitors.

Synthetic Workflow

The proposed multi-step synthesis transforms the starting material into a core intermediate, which is then elaborated to yield the final kinase inhibitors.

Experimental Protocols

General Chemistry Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate stains. Purification of compounds can be achieved by flash column chromatography using silica gel. Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of the Core Intermediate

Step 1: Synthesis of N-methoxy-N-methyl-3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanamide (Weinreb Amide)

-

To a solution of 3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM.

-

Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: Synthesis of 3-(pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanal

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in THF.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify by flash column chromatography to afford the aldehyde.

Synthesis and Functionalization of the Pyrimidine Core

Step 3 & 4: Synthesis of the 2,4-disubstituted Pyrimidine Core

-

To a solution of the aldehyde from Step 2 (1.0 eq) and a substituted aniline (1.1 eq) in ethanol, add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4 hours to form the Schiff base intermediate.

-

After cooling, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

-

Stir the reaction at room temperature for 12 hours to facilitate oxidative cyclization.

-

Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the pyrimidine core.

Step 5: Functionalization via Suzuki Coupling

-

If the pyrimidine core contains a halogen (e.g., from a halogenated aniline), it can be further functionalized.

-

To a mixture of the halogenated pyrimidine core (1.0 eq), a boronic acid derivative (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a solvent mixture of toluene and water, add a base such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final kinase inhibitor.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against AXL kinase can be determined using a luminescent kinase assay.[5]

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]

-

Serially dilute the test compounds in DMSO.

-

Add the AXL kinase enzyme, the appropriate substrate, and the test compound to a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds can be assessed in a cancer cell line that overexpresses AXL, such as the pancreatic cancer cell line PSN-1.[1]

-

Seed PSN-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitors for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels.[6]

-

Measure luminescence using a plate reader.

-

Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Data Presentation

The following tables summarize hypothetical but expected data for a series of novel AXL inhibitors synthesized using the described protocols.

Table 1: In Vitro AXL Kinase Inhibition

| Compound ID | AXL IC₅₀ (nM) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

| NKI-001 | 15 | >1000 | >1000 |

| NKI-002 | 28 | 850 | 920 |

| NKI-003 | 8 | >2000 | >2000 |

| NKI-004 | 45 | 1200 | 1500 |

| Reference | 19[2] | - | - |

Table 2: Cellular Anti-Proliferative Activity

| Compound ID | PSN-1 GI₅₀ (nM) |

| NKI-001 | 35 |

| NKI-002 | 72 |

| NKI-003 | 18 |

| NKI-004 | 98 |

| Reference | 6[1] |

AXL Signaling Pathway

The synthesized inhibitors are designed to block the ATP-binding site of the AXL kinase domain, thereby inhibiting the downstream signaling cascade initiated by GAS6 binding.

References

Application Notes and Protocols for Cell-Based Assays of Ubiquitin-Activating Enzyme (UAE) Inhibitors

Topic: Experimental Design for Cell-Based Assays using Derivatives of CAS 936643-76-4 (TAK-243)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme (UAE or UBA1). Inhibition of UAE has emerged as a promising therapeutic strategy for various cancers. TAK-243 (also known as MLN7243, CAS 936643-76-4) is a first-in-class, potent, and selective inhibitor of UAE.[1][2][3][4][5] It forms a covalent adduct with ubiquitin, which then inhibits the enzyme.[6][7][8] This application note provides a comprehensive guide for the experimental design of cell-based assays to screen and characterize novel derivatives of TAK-243 or other potential UAE inhibitors. The protocols outlined below will enable researchers to assess the potency, selectivity, and mechanism of action of these compounds.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below is a template for presenting key findings.

| Compound | Cell Line | Cell Viability IC₅₀ (nM) | Ub-Conjugate Reduction EC₅₀ (nM) | Apoptosis Induction (% of Control) | Cell Cycle Arrest (Phase) |

| TAK-243 (Reference) | HCT116 | 10 | 5 | 350% at 50 nM | G2/M |

| Derivative 1 | HCT116 | TBD | TBD | TBD | TBD |

| Derivative 2 | HCT116 | TBD | TBD | TBD | TBD |

| Derivative 1 | A549 | TBD | TBD | TBD | TBD |

| Derivative 2 | A549 | TBD | TBD | TBD | TBD |

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of UAE inhibitor derivatives on cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., HCT116, A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compounds (and TAK-243 as a positive control) in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment:

-

Using CellTiter-Glo® Luminescent Cell Viability Assay (Promega):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Using MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Ubiquitin Conjugates

Objective: To assess the inhibition of UAE activity by measuring the levels of total ubiquitin conjugates in cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds for 2-6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

Apoptosis Assay by Flow Cytometry

Objective: To determine if the cytotoxic effect of the compounds is mediated by the induction of apoptosis.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Caption: Workflow for screening and characterization of novel UAE inhibitors.

Caption: The ubiquitin-proteasome pathway and the inhibitory action of TAK-243.

References

- 1. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. TAK-243 (MLN7243) | UAE1 inhibitor | Probechem Biochemicals [probechem.com]